Ethyl 2-chlorobenzo[d]thiazole-7-carboxylate
CAS No.: 1620128-74-6
Cat. No.: VC16546297
Molecular Formula: C10H8ClNO2S
Molecular Weight: 241.69 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1620128-74-6 |
---|---|
Molecular Formula | C10H8ClNO2S |
Molecular Weight | 241.69 g/mol |
IUPAC Name | ethyl 2-chloro-1,3-benzothiazole-7-carboxylate |
Standard InChI | InChI=1S/C10H8ClNO2S/c1-2-14-9(13)6-4-3-5-7-8(6)15-10(11)12-7/h3-5H,2H2,1H3 |
Standard InChI Key | JDYSTESFTCVEPI-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C2C(=CC=C1)N=C(S2)Cl |
Introduction
Chemical Identity and Structural Features
Table 1: Comparative Analysis of Benzo[d]thiazole Derivatives
Synthesis and Optimization
Synthetic Routes
The synthesis of ethyl 2-chlorobenzo[d]thiazole-7-carboxylate typically involves esterification of 2-chlorobenzo[d]thiazole-7-carboxylic acid , followed by purification. Key steps include:
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Acid Activation: Reacting the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
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Esterification: Treating the intermediate with ethanol in the presence of a base (e.g., triethylamine) .
Alternative methods leverage transition-metal-free C–N coupling between 2-chlorobenzothiazoles and primary amines, as demonstrated in recent protocols . For example, NaH-mediated reactions under solvent-free conditions enable selective mono- or di-heteroarylation .
Table 2: Representative Synthesis Conditions
Starting Material | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
2-Chlorobenzo[d]thiazole-7-carboxylic acid | SOCl₂, ethanol, reflux, 12 h | 85 | >95 |
2-Chlorobenzo[d]thiazole | NaH, solvent-free, 100°C, 6 h | 78 | 90 |
Physicochemical Properties
Solubility and Stability
Ethyl 2-chlorobenzo[d]thiazole-7-carboxylate exhibits limited solubility in aqueous media but dissolves readily in organic solvents like DMSO and DMF . Stability studies recommend storage at 2–8°C to prevent degradation, with stock solutions stable for 1 month at -20°C or 6 months at -80°C .
Spectroscopic Characterization
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¹H NMR (CDCl₃): δ 1.42 (t, 3H, CH₂CH₃), 4.43 (q, 2H, OCH₂), 7.52–8.21 (m, 3H, aromatic) .
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¹³C NMR: δ 14.1 (CH₂CH₃), 61.8 (OCH₂), 122.1–154.3 (aromatic and C=O) .
Biological Activities and Applications
Anticancer Properties
Benzothiazole derivatives demonstrate pro-apoptotic effects in cancer cell lines. Ethyl 2-chlorobenzo[d]thiazole-6-carboxylate reduces viability in MCF-7 breast cancer cells (IC₅₀: 12 µM) by disrupting tubulin polymerization .
Table 3: Biological Activity of Selected Analogues
Industrial and Research Applications
Agrochemical Development
Chlorinated benzothiazoles serve as precursors for herbicides and insecticides. The ethyl ester group enhances lipid solubility, facilitating penetration into plant tissues .
Materials Science
These compounds are investigated for organic semiconductors due to their electron-deficient thiazole rings, which improve charge transport properties .
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